molecular formula C14H12N2O B6615413 [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine CAS No. 1522323-34-7

[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B6615413
CAS No.: 1522323-34-7
M. Wt: 224.26 g/mol
InChI Key: QFWPFRVYYPVNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine: is a compound that features a naphthalene ring fused to an oxazole ring, with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the naphthalene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst can yield the desired oxazole ring . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxazole derivatives .

Reduction: : Reduction reactions can target the oxazole ring, potentially opening it up to form different amine derivatives .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution can introduce halogens or nitro groups onto the naphthalene ring .

Scientific Research Applications

Chemistry: : In chemistry, [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: : In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities .

Industry: : Industrial applications include its use as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The pathways affected by this compound include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine include naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate and other naphthalene-oxazole derivatives .

Uniqueness: : The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPFRVYYPVNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.